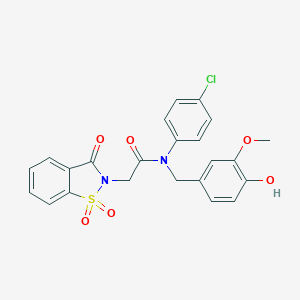
N-(2-chloro-4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as Gefitinib, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first approved by the FDA in 2003 for the treatment of non-small cell lung cancer (NSCLC) in patients who have failed conventional chemotherapy. Gefitinib has been widely studied for its potential applications in other types of cancer and has shown promising results in preclinical and clinical trials.
作用机制
N-(2-chloro-4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a selective inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain of EGFR, preventing the phosphorylation of downstream signaling molecules and inhibiting the growth and proliferation of cancer cells.
Biochemical and physiological effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. This compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One advantage of N-(2-chloro-4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is its selectivity for EGFR tyrosine kinase, which makes it a more specific inhibitor compared to other tyrosine kinase inhibitors. However, this compound has been shown to have limited efficacy in certain types of cancer, such as pancreatic cancer and colorectal cancer. Additionally, this compound has been shown to have variable efficacy in patients with EGFR mutations, which may limit its use in certain patient populations.
未来方向
There are several future directions for the development of N-(2-chloro-4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and other EGFR tyrosine kinase inhibitors. One direction is the development of combination therapies that target multiple signaling pathways involved in cancer growth and proliferation. Another direction is the identification of biomarkers that can predict patient response to this compound and other EGFR tyrosine kinase inhibitors. Finally, the development of next-generation EGFR tyrosine kinase inhibitors with improved selectivity and efficacy is an active area of research.
合成方法
The synthesis of N-(2-chloro-4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves several steps, starting with the reaction of 4-chloroaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 4-chloro-2,3-dicyano-5,6-dimethoxybenzoquinone. This intermediate is then reacted with 4-(dimethylamino)butyric acid to form 4-(dimethylamino)butyl-2,3-dicyano-5,6-dimethoxybenzoate. The final step involves the reaction of this intermediate with 4-(methanesulfonyloxy)aniline to form this compound.
科学研究应用
N-(2-chloro-4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has been studied in various types of cancer, including NSCLC, breast cancer, prostate cancer, and head and neck cancer.
属性
分子式 |
C16H11ClFN3O2 |
|---|---|
分子量 |
331.73 g/mol |
IUPAC 名称 |
N-(2-chloro-4-fluorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11ClFN3O2/c17-12-7-10(18)5-6-14(12)20-15(22)8-21-9-19-13-4-2-1-3-11(13)16(21)23/h1-7,9H,8H2,(H,20,22) |
InChI 键 |
OCPVWLWAVHGGPO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B278679.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B278685.png)

![ethyl 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B278692.png)
![ethyl 4,5-dimethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B278693.png)
![Ethyl 2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B278695.png)
![2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278696.png)
![ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B278697.png)
![ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B278698.png)
